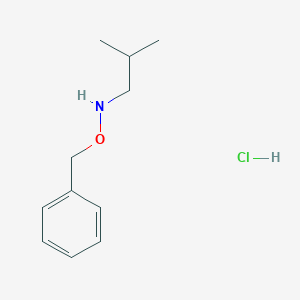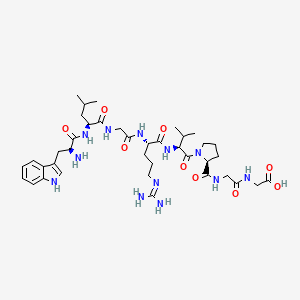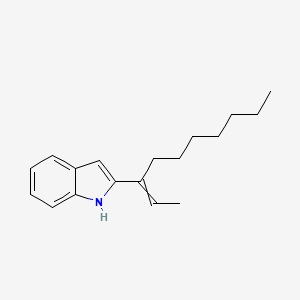
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride is a chemical compound with the molecular formula C11H18ClNO. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a phenylmethoxy group attached to a propan-1-amine backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride typically involves the reaction of 2-methylpropan-1-amine with phenylmethanol under specific conditions. The reaction is often catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Materials: 2-methylpropan-1-amine and phenylmethanol.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out at a controlled temperature, usually around 60-80°C, for several hours to ensure complete conversion.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The industrial production may also incorporate additional steps, such as solvent extraction and drying, to further purify the final product.
化学反应分析
Types of Reactions
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amine derivatives.
Substitution: New compounds with substituted functional groups.
科学研究应用
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include:
Binding to Receptors: The compound can bind to specific receptors, modulating their activity and leading to downstream effects.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2-methoxy-2-methylpropan-1-amine hydrochloride
- 1-amino-2-methoxy-2-methylpropane hydrochloride
Uniqueness
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields.
属性
CAS 编号 |
650635-29-3 |
|---|---|
分子式 |
C11H18ClNO |
分子量 |
215.72 g/mol |
IUPAC 名称 |
2-methyl-N-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-10(2)8-12-13-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H |
InChI 键 |
BGDIXSDIDRUNRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNOCC1=CC=CC=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)
![N-[(2Z,4E)-1-Anilino-1-oxo-2,4-hexadien-2-yl]benzamide](/img/structure/B12588631.png)


![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)
![6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine](/img/structure/B12588664.png)


![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
